molecular formula C28H29N3O4 B2556739 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 894558-50-0

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2556739
CAS No.: 894558-50-0
M. Wt: 471.557
InChI Key: XYHLJMCLHLWNPT-UHFFFAOYSA-N
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Description

This compound is a quinolinone-based acetamide derivative featuring a 7-methoxy-substituted quinolinone core, a 4-ethylphenylaminomethyl group at position 3, and an N-(3-methoxyphenyl)acetamide side chain. The methoxy groups enhance solubility, while the ethylphenyl moiety may contribute to lipophilicity and receptor binding .

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-4-19-8-11-22(12-9-19)29-17-21-14-20-10-13-25(35-3)16-26(20)31(28(21)33)18-27(32)30-23-6-5-7-24(15-23)34-2/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHLJMCLHLWNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, functional group modifications, and coupling reactions. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Functional Group Modifications: Introduction of methoxy and amino groups can be done through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Coupling Reactions: The final coupling of the quinoline derivative with 3-methoxyphenyl acetamide can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The target compound’s ethylphenyl group balances lipophilicity and solubility, a strategic advantage over purely polar (e.g., nitro-containing) or overly lipophilic (e.g., propoxy-substituted) analogs .
  • Synthetic Challenges: Multi-step synthesis of the quinolinone core may limit scalability compared to thiazolidinone derivatives .

Biological Activity

The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS Number: 893785-05-2) belongs to the quinoline family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N3O3C_{27}H_{26}N_{3}O_{3}, and it has a molecular weight of 459.5 g/mol. The structure features a quinoline core with various functional groups that enhance its biological potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, suggesting potential anticancer properties.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cognitive functions.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by modulating various signaling pathways.

StudyFindings
Zhang et al. (2020)Demonstrated that quinoline derivatives inhibit cancer cell growth via apoptosis induction.
Liu et al. (2019)Reported that modifications on the quinoline core enhance cytotoxicity against breast cancer cells.

Neuroprotective Effects

The compound may also possess neuroprotective properties, potentially through its interaction with neurotransmitter systems. Similar compounds have been shown to protect neurons from excitotoxicity.

StudyFindings
Chen et al. (2021)Found that certain quinoline derivatives protect against glutamate-induced neurotoxicity in vitro.
Kim et al. (2022)Suggested that neuroprotective effects are mediated through modulation of PI3K/Akt signaling pathways.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens, although more research is needed to confirm these findings.

StudyFindings
Patel et al. (2023)Reported antimicrobial activity against Gram-positive bacteria.
Singh et al. (2024)Suggested that modifications in the side chains can enhance antibacterial efficacy.

Case Studies

Several case studies highlight the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Case Study 1 : A derivative was tested for anticancer activity in a xenograft model, showing significant tumor reduction compared to controls.
  • Case Study 2 : Neuroprotective effects were evaluated in a mouse model of Alzheimer's disease, demonstrating improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Multi-step synthesis typically involves:
  • Step 1 : Formation of the quinoline core via cyclization reactions under reflux (e.g., using acetic acid or DMF as a solvent) .
  • Step 2 : Introduction of the 4-ethylphenylaminomethyl group via reductive amination (using NaBH₄ or NaBH₃CN) .
  • Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters in the presence of a base (e.g., Na₂CO₃) .
  • Critical Parameters : Temperature (0–80°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1.5–2.0 equivalents of reagents) to minimize side products. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for confirming molecular structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.1 ppm, aromatic protons at δ 6.9–8.1 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1667 cm⁻¹, N-H bends at ~3468 cm⁻¹) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns, UV detection at λ 255–300 nm) .

Q. What functional groups influence the compound’s bioactivity?

  • Methodological Answer : Key groups include:
  • Quinolin-2-one core : Enhances π-π stacking with protein targets .
  • Methoxy groups : Modulate solubility and membrane permeability .
  • Acetamide linkage : Stabilizes hydrogen bonding with enzymes (e.g., kinases) .
  • 4-Ethylphenylaminomethyl group : Impacts receptor selectivity via hydrophobic interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substitutions on bioactivity?

  • Methodological Answer :
  • Synthetic Modifications : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess potency changes .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values against kinases) or cellular models (e.g., antiproliferative activity in cancer lines) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What in silico methods predict binding interactions with target proteins?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bond acceptors near the quinoline core) using Schrödinger .
  • Free Energy Calculations : Compute binding energies (MM/PBSA) to rank derivatives .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin) .
  • Meta-Analysis : Compare data across publications using statistical tools (e.g., ANOVA for IC₅₀ variability) .
  • Probe Solubility/Purity : Re-test compounds with confirmed HPLC purity and dissolved in biocompatible buffers (e.g., PBS with 0.1% Tween-80) .

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